N-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline
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Overview
Description
(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with bromophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with diphenylacetylene in the presence of a base to form the corresponding pyrrole derivative. This intermediate is then reacted with phenylamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted products depending on the type of reaction and reagents used.
Scientific Research Applications
(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of phenylacetic acid.
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different structural features.
Uniqueness
(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromophenyl and diphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C29H21BrN2 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]-N-phenylmethanimine |
InChI |
InChI=1S/C29H21BrN2/c30-25-16-18-27(19-17-25)32-28(22-10-4-1-5-11-22)20-24(21-31-26-14-8-3-9-15-26)29(32)23-12-6-2-7-13-23/h1-21H |
InChI Key |
ZFLNPRTVRVSTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=NC5=CC=CC=C5 |
Origin of Product |
United States |
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